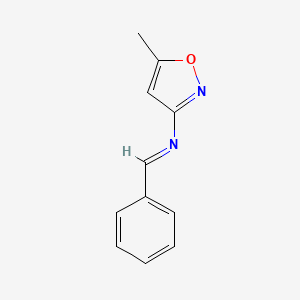

N-Benzylidene-5-methylisoxazol-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

112633-37-1 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanimine |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(13-14-9)12-8-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

DLGCOYBYNOPXEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular Structure Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a closely related compound, 4-methyl-2-{[(5'-methyl-3'-isoxazolyl)imino] methyl} phenol, reveals key vibrational frequencies that are anticipated to be present in N-Benzylidene-5-methylisoxazol-3-amine. jocpr.com The characteristic absorption bands are indicative of the various stretching and bending vibrations within the molecule.

A prominent band observed in the region of 1615 cm⁻¹ is attributed to the stretching vibration of the azomethine (C=N) group. jocpr.com This is a hallmark of Schiff base formation. The isoxazole (B147169) ring itself contributes to a series of characteristic bands. The C=N stretching vibration within the isoxazole ring is also expected in this region. The C-O stretching vibration of the isoxazole ring is typically found around 1254 cm⁻¹. jocpr.com

The aromatic C-H stretching vibrations of the benzylidene moiety are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will produce bands in the 1600-1450 cm⁻¹ region. The methyl group attached to the isoxazole ring will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for N-Benzylidene-5-methylisoxazol-3-amine (Based on data from a structurally similar compound jocpr.com)

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretching |

| ~1615 | Azomethine (C=N) Stretching |

| 1600-1450 | Aromatic C-C Stretching |

| ~1254 | Isoxazole C-O Stretching |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy, a complementary technique to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For N-Benzylidene-5-methylisoxazol-3-amine, strong Raman signals would be expected for the C=C stretching modes of the phenyl ring and the C=N stretching of the imine group. The symmetric breathing modes of the aromatic and isoxazole rings would also be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. This allows for the detection of very low concentrations of an analyte. For N-Benzylidene-5-methylisoxazol-3-amine, SERS could provide detailed information about the molecule's orientation on the metal surface. It is plausible that the molecule would adsorb onto the surface via the nitrogen atoms of the imine and isoxazole moieties, leading to an enhancement of the vibrational modes associated with these groups. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For N-Benzylidene-5-methylisoxazol-3-amine, several key signals are expected. Based on data from structurally similar compounds, the proton of the azomethine group (CH=N) is anticipated to appear as a singlet in the downfield region, around δ 8.93 ppm. jocpr.com

The protons of the phenyl group will resonate in the aromatic region, typically between δ 7.2 and δ 7.9 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern of the benzaldehyde (B42025) used in its synthesis. The isoxazole ring has a single proton at the 4-position, which is expected to appear as a singlet around δ 6.12 ppm. jocpr.com The methyl group attached to the isoxazole ring at the 5-position will also produce a singlet, but further upfield, at approximately δ 2.50 ppm. jocpr.com

Table 2: Predicted ¹H NMR Spectral Data for N-Benzylidene-5-methylisoxazol-3-amine (Based on data from a structurally similar compound jocpr.com)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.93 | Singlet | Azomethine H (CH=N) |

| 7.2-7.9 | Multiplet | Aromatic H's |

| ~6.12 | Singlet | Isoxazole H-4' |

| ~2.50 | Singlet | Methyl H (5'-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In the spectrum of N-Benzylidene-5-methylisoxazol-3-amine, the carbon atom of the azomethine group (CH=N) is expected to have a chemical shift around δ 167.8 ppm. jocpr.com The carbon atoms of the isoxazole ring are also characteristic. The C-3' carbon, to which the imino group is attached, is predicted to be around δ 171.1 ppm, while the C-5' carbon, bearing the methyl group, is expected at δ 159.7 ppm. jocpr.com The C-4' carbon of the isoxazole ring should appear at approximately δ 96.4 ppm. jocpr.com

The carbon atoms of the phenyl ring will resonate in the aromatic region, typically between δ 115 and δ 140 ppm. The methyl carbon will be observed at a much higher field, around δ 12.6 ppm. jocpr.com

Table 3: Predicted ¹³C NMR Spectral Data for N-Benzylidene-5-methylisoxazol-3-amine (Based on data from a structurally similar compound jocpr.com)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.1 | Isoxazole C-3' |

| ~167.8 | Azomethine C (CH=N) |

| ~159.7 | Isoxazole C-5' |

| 115-140 | Aromatic C's |

| ~96.4 | Isoxazole C-4' |

| ~12.6 | Methyl C (5'-CH₃) |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms within the N-Benzylidene-5-methylisoxazol-3-amine molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the protons on the benzylidene aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the azomethine CH, the isoxazole C4-H, the aromatic CHs, and the methyl group.

By combining these 2D NMR techniques, a complete and unambiguous structural elucidation of N-Benzylidene-5-methylisoxazol-3-amine can be achieved.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of N-Benzylidene-5-methylisoxazol-3-amine, like other Schiff bases, is characterized by absorption bands in the ultraviolet and visible regions corresponding to electronic transitions within the molecule. Generally, the spectra of such aromatic imines exhibit two main types of transitions: π → π* and n → π*.

The π → π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the conjugated systems within the molecule, namely the benzene (B151609) and isoxazole rings, as well as the C=N imine bond. For aromatic rings, characteristic bands often appear around 200 nm and 250 nm. researchgate.net

The n → π* transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the imine nitrogen, to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions and occur at longer wavelengths. For the azomethine group (-CH=N-), this absorption band is often observed in the 300-350 nm region. researchgate.net

While specific experimental λmax values for N-Benzylidene-5-methylisoxazol-3-amine are not detailed in the available literature, the expected absorption bands based on its structural components are summarized below.

Table 1: Expected UV-Vis Absorption Bands and Electronic Transitions

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Benzene Ring, Isoxazole Ring | ~200 - 280 |

| n → π | Azomethine group (C=N) | ~300 - 350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For N-Benzylidene-5-methylisoxazol-3-amine (C₁₁H₁₀N₂O), the exact mass can be calculated and confirmed using High-Resolution Mass Spectrometry (HRMS). In HRMS analysis of similar N-benzylidene derivatives, the molecular ion peak [M+H]⁺ is typically observed as the base signal. nih.gov

The fragmentation pattern in the mass spectrum provides valuable information about the compound's structure. For Schiff bases, fragmentation often occurs at the C-N and N-N bonds (if present). The molecular ion of N-Benzylidene-5-methylisoxazol-3-amine would be expected to undergo fragmentation leading to characteristic ions corresponding to the benzylidene and methylisoxazole moieties.

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₁H₁₀N₂O]⁺ | 186.08 | Molecular Ion |

| [M+H]⁺ | [C₁₁H₁₁N₂O]⁺ | 187.09 | Protonated Molecular Ion |

Solid-State Structural Analysis

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This method is often employed to confirm the phase purity of a synthesized compound and can be used to identify crystalline forms. While specific PXRD data for N-Benzylidene-5-methylisoxazol-3-amine is not available, it is a standard technique used in the characterization of related Schiff base complexes. nih.gov

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) provides the most detailed structural information, including the precise coordinates of each atom in the crystal's unit cell. For a molecule like N-Benzylidene-5-methylisoxazol-3-amine, SC-XRD would confirm the E/Z configuration of the C=N double bond and the planarity of the molecule.

While the crystal structure for N-Benzylidene-5-methylisoxazol-3-amine has not been reported, analysis of a closely related compound, (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide, reveals key structural features that can be inferred. In this analogue, the molecule adopts an E configuration about the C=N bond and is nearly planar. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds. researchgate.net A similar planarity and potential for hydrogen bonding would be expected for N-Benzylidene-5-methylisoxazol-3-amine, influencing its solid-state architecture.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations form the bedrock of modern computational chemistry, providing a powerful lens to inspect molecular properties. For N-Benzylidene-5-methylisoxazol-3-amine, these calculations are crucial for understanding its stability, electronic structure, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For Schiff bases and isoxazole (B147169) derivatives, DFT, often using functionals like B3LYP, has proven to be an excellent and useful method for describing their geometry. researchgate.net

Theoretical investigations on similar Schiff base structures have successfully used DFT with basis sets like 6-311++G(d,p) to explore structural and electronic properties. nih.gov The process involves optimizing the molecule's geometry to predict bond lengths, bond angles, and dihedral angles. For N-Benzylidene-5-methylisoxazol-3-amine, this would involve calculating the coordinates of each atom to achieve the lowest energy state. The electronic properties, such as total energy, dipole moment, and polarizability, are also determined from this optimized geometry. These parameters are fundamental in understanding the molecule's interaction with its environment. Studies on related azobenzene (B91143) derivatives show that such calculations can yield structural parameters with a low deviation from experimental crystallographic data. nih.gov

Table 1: Predicted Geometrical Parameters from DFT Calculations (Note: This data is illustrative, based on typical values for similar structures, as specific experimental data for N-Benzylidene-5-methylisoxazol-3-amine is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N (Imine) | ~1.28 Å |

| Bond Length | N-O (Isoxazole) | ~1.42 Å |

| Bond Length | C=C (Aromatic) | ~1.39 Å |

| Bond Angle | C-N=C | ~122° |

| Bond Angle | C-O-N | ~110° |

| Dihedral Angle | Phenyl-C=N-Isoxazole | Non-planar |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. This makes it a primary tool for simulating electronic absorption spectra (like UV-Vis spectra) and investigating electronic transitions. nih.govglobal-sci.com By applying TD-DFT, one can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. global-sci.com

For N-Benzylidene-5-methylisoxazol-3-amine, TD-DFT calculations would identify the key electronic transitions, which for similar Schiff bases are often π-π* transitions involving intramolecular charge transfer (ICT). nih.govglobal-sci.com These calculations can also assess the influence of different solvents on the spectrum, often modeled using methods like the Polarizable Continuum Model (PCM). global-sci.com This analysis is critical for interpreting experimental spectroscopic data and understanding the photophysical behavior of the molecule.

Analysis of Molecular Electronic Structure

The electronic structure of a molecule governs its reactivity and physical properties. A detailed analysis of the frontier orbitals, electrostatic potential, and bonding orbitals provides a comprehensive picture of the molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and hardness. colab.ws A small energy gap suggests that the molecule is more reactive and less stable. researchgate.net

For N-Benzylidene-5-methylisoxazol-3-amine, the HOMO is expected to be localized primarily on the benzylidene-amine portion, while the LUMO may be distributed across the isoxazole ring and the imine bond, a common feature in D-π-A type molecules. researchgate.net The energy gap can be calculated using the energies of the HOMO and LUMO derived from DFT calculations. This analysis helps in understanding the charge transfer interactions within the molecule and its potential to participate in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Orbital Data (Note: Values are representative for similar aromatic Schiff bases.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.1 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In N-Benzylidene-5-methylisoxazol-3-amine, these would be concentrated around the electronegative nitrogen and oxygen atoms of the isoxazole ring and the imine nitrogen. orientjchem.org

Positive Regions (Blue): These areas are electron-poor and indicate sites susceptible to nucleophilic attack, typically found around the hydrogen atoms. nih.gov

Neutral Regions (Green): These areas have a near-zero potential. nih.gov

The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting the regions most likely to engage in intermolecular interactions. orientjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding molecular stability. researchgate.net This analysis quantifies hyperconjugative interactions and charge delocalization.

For N-Benzylidene-5-methylisoxazol-3-amine, NBO analysis would reveal the nature of the bonds (e.g., σ, π) and the hybridization of the atoms. It calculates the second-order perturbation energy, E(2), which indicates the strength of the interaction between donor and acceptor orbitals. A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. This analysis can confirm the presence of intramolecular charge transfer and quantify the stability derived from electron delocalization from the phenyl ring to the isoxazole moiety through the imine bridge. researchgate.net

Reactivity and Stability Assessments

The reactivity and stability of N-Benzylidene-5-methylisoxazol-3-amine can be thoroughly assessed using computational tools. These methods offer a molecular-level understanding of its chemical behavior.

Conceptual Density Functional Theory (CDFT) Parameters (e.g., Fukui Functions)

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for predicting the reactive sites of a molecule. Through the calculation of various descriptors, such as chemical potential, global hardness and softness, and electrophilicity index, a quantitative measure of the molecule's reactivity can be obtained. The Fukui functions, a key component of CDFT, are particularly important as they indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic or an electrophilic attack.

For N-Benzylidene-5-methylisoxazol-3-amine, while specific CDFT studies are not extensively available in the reviewed literature, it is anticipated that the nitrogen atom of the imine group and the nitrogen atom within the isoxazole ring would exhibit significant Fukui function values, highlighting them as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the benzylidene moiety and the methyl group are likely to be susceptible to nucleophilic attack. The distribution of these functions across the molecule would provide a detailed map of its chemical reactivity.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) play a pivotal role in determining the three-dimensional structure and stability of molecules. NCI analysis, particularly through methods like the Reduced Density Gradient (RDG) plots, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal morphology and physical properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are among the most significant non-covalent interactions that direct crystal packing. In N-Benzylidene-5-methylisoxazol-3-amine, the presence of nitrogen and oxygen atoms provides sites for hydrogen bonding. For instance, intermolecular N—H⋯N or N—H⋯O hydrogen bonds could link molecules into dimers or extended chains. In a related sulfonamide derivative, dimer formation via a pair of intermolecular N—H⋯N hydrogen bonds with an R2(2)(8) motif was observed. nih.gov

The aromatic phenyl and isoxazole rings in N-Benzylidene-5-methylisoxazol-3-amine create the potential for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute to the stabilization of the crystal structure. The distance between parallel aromatic rings is a key indicator of such interactions, with typical distances being around 3.3 to 3.8 Å. researchgate.net In a related furanone derivative containing a 5-methylisoxazol-3-yl)amino moiety, a distance of 3.3 Å between parallel molecules indicated the presence of π-π stacking. researchgate.net

Thermochemical Properties and Reaction Energetics

Calorimetry is an experimental technique used to determine the enthalpies of formation of organic molecules. researchgate.net Theoretical calculations, often using composite methods like Gaussian-n theories, can also be employed to compute gas-phase enthalpies of formation. researchgate.net For the precursor, 3-Amino-5-methylisoxazole (B124983), thermochemical data is available in the NIST WebBook. nist.gov

Enthalpies of Formation

Calorimetry is a precise and dependable method for ascertaining the gas-phase enthalpies of formation of organic molecules. researchgate.netresearchgate.net For instance, the standard molar enthalpy of formation in the gaseous phase can be derived from experimentally obtained combustion and vaporization enthalpies. researchgate.net

In addition to experimental approaches, computational chemistry, particularly using methods like the Gaussian G4 composite method and atomization reactions, has been employed to calculate the gas-phase enthalpies of formation for various isoxazole derivatives. researchgate.net These theoretical calculations provide a powerful tool for predicting thermochemical data, especially when experimental measurements are challenging. A study on hydrocarbon classes demonstrated the high accuracy of combining quantitative structure-property relationships with active subspace methods, achieving a high correlation coefficient between predicted and measured standard enthalpies of formation. researchgate.net

The table below presents the experimental and calculated gas-phase standard molar enthalpies of formation for key isoxazole precursors. This data is fundamental for understanding the energetic landscape of isoxazole-containing compounds.

Table 1: Gas-Phase Standard Molar Enthalpies of Formation (ΔfHm°(g)) at 298.15 K for select Isoxazole Derivatives

| Compound Name | Experimental ΔfHm°(g) (kJ·mol⁻¹) | Calculated ΔfHm°(g) (kJ·mol⁻¹) |

|---|---|---|

| 5-methylisoxazole (B1293550) | Data not available in search results | Data not available in search results |

| 3-amino-5-methylisoxazole | Data not available in search results | Data not available in search results |

Specific values for the enthalpies of formation for these compounds were mentioned as being determined in the source material, but the exact numerical data is not present in the provided search snippets. researchgate.netresearchgate.net

Theoretical Study of Chemical Equilibria

The theoretical study of chemical equilibria for isoxazole derivatives often involves the calculation of Gibbs energy. researchgate.netresearchgate.net This thermodynamic potential can be determined by combining experimentally derived enthalpies of formation with absolute entropies obtained from theoretical calculations. researchgate.net The Gibbs energy is a critical function for describing the spontaneity and equilibrium position of chemical reactions, such as isomerizations. researchgate.netresearchgate.net

A key equilibrium studied in the context of precursors to N-Benzylidene-5-methylisoxazol-3-amine is the isomerization between 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole. researchgate.net By understanding the thermodynamic parameters of this reaction, researchers can predict the relative stability and equilibrium concentrations of the isomers under different conditions.

Table 2: Thermodynamic Data for the Isomerization Reaction of Amino-methylisoxazoles

| Reaction | ΔrHm° (kJ·mol⁻¹) | ΔrGm° (kJ·mol⁻¹) | Keq |

|---|

The provided search results indicate that these thermodynamic values were calculated to study the chemical equilibria, but the specific numerical data is not available in the snippets. researchgate.net

Future Directions and Research Perspectives

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of N-Benzylidene-5-methylisoxazol-3-amine and related Schiff bases typically involves the condensation of 3-amino-5-methylisoxazole (B124983) with a substituted benzaldehyde (B42025). tandfonline.com While effective, future research will gravitate towards greener, more efficient, and highly selective synthetic protocols.

Green Chemistry Approaches:

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous reagents. ijbpas.com For the synthesis of isoxazole (B147169) Schiff bases, several innovative techniques are being explored:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating organic reactions. mdpi.com Ultrasound irradiation can significantly shorten reaction times and improve yields in the synthesis of isoxazole derivatives and Schiff bases. mdpi.comnih.gov For instance, ultrasound-assisted methods have been successfully employed for the synthesis of various isoxazole derivatives, often with the advantage of being catalyst-free and proceeding in greener solvents like water or ethanol. mdpi.comnih.govnih.govresearchgate.netpreprints.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another energy-efficient method that can dramatically reduce reaction times from hours to minutes. derpharmachemica.commdpi.com This technique has been successfully applied to the synthesis of various Schiff bases, often leading to higher yields and purity compared to conventional heating methods. nih.govscirp.orgacs.org

Solvent-Free and Catalyst-Free Conditions: The development of solvent-free and catalyst-free reaction conditions is a key goal of green chemistry. Research into the synthesis of N-Benzylidene-5-methylisoxazol-3-amine derivatives under these conditions, potentially using mechanosynthesis (ball milling) or solid-state reactions, could offer significant environmental and economic advantages. tandfonline.comresearchgate.net A recent study demonstrated a solvent-free synthesis of 3-amino-5-methylisoxazole Schiff bases using N,N-dimethylethanolamine (DMEA) as a green catalyst, achieving excellent yields in a short time. tandfonline.com

| Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | Glacial Acetic Acid | Ethanol | 6-8 h | - | mdpi.com |

| Ultrasound-Assisted | None | Ethanol | 30-45 min | 84-96 | mdpi.com |

| Microwave-Assisted | Glacial Acetic Acid | Ethanol | 65-113 s | >85 | nih.gov |

| Solvent-Free (DMEA) | DMEA | None | 5-15 min | 92-98 | tandfonline.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict molecular properties, and guide the design of new compounds. For N-Benzylidene-5-methylisoxazol-3-amine and its derivatives, advanced computational modeling will be instrumental in accelerating research and development.

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, geometry, and reactivity of molecules. nih.govcivilica.comnih.gov For N-Benzylidene-5-methylisoxazol-3-amine, DFT can be employed to:

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer properties and predict reactivity. civilica.com

Calculate spectroscopic properties (IR, NMR, UV-Vis) to aid in structural characterization. nih.gov

Investigate the reaction mechanisms of synthetic routes to optimize conditions and predict the feasibility of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. nih.govmdpi.comacs.org For derivatized compounds of N-Benzylidene-5-methylisoxazol-3-amine, MD simulations can:

Predict the binding modes and stability of ligand-protein complexes, helping to understand the mechanism of action at a molecular level. mdpi.comtandfonline.com

Elucidate the conformational changes in both the ligand and the target protein upon binding.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are valuable for identifying the key structural features that contribute to a specific biological activity. mdpi.comnih.govresearchgate.net By developing robust QSAR models for a series of N-Benzylidene-5-methylisoxazol-3-amine derivatives, it will be possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action for Derivatized Compounds (in vitro)

The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs. mdpi.comwikipedia.org Derivatives of N-Benzylidene-5-methylisoxazol-3-amine are expected to exhibit a wide range of biological activities. Future research should focus on exploring novel biological targets and elucidating their mechanisms of action through in vitro studies.

Anticancer Activity: Isoxazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, topoisomerase, and histone deacetylases (HDACs). tandfonline.comresearchgate.netresearchgate.net Future work should involve screening libraries of N-Benzylidene-5-methylisoxazol-3-amine derivatives against a panel of cancer cell lines to identify potent and selective anticancer agents. researchgate.net Subsequent mechanistic studies could investigate their effects on cell cycle progression, apoptosis induction, and specific signaling pathways.

Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities. researchgate.netmdpi.com Derivatized compounds should be tested against a range of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs). tandfonline.com Further studies could explore their mechanism of action, for example, by investigating their ability to disrupt cell wall synthesis or inhibit essential enzymes.

Enzyme Inhibition: Isoxazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase and farnesoid X receptor (FXR). nih.govmdpi.comacs.org Screening of N-Benzylidene-5-methylisoxazol-3-amine analogs against a diverse panel of enzymes could lead to the discovery of novel inhibitors with therapeutic potential.

Immunomodulatory Effects: Some isoxazole derivatives have been shown to possess immunosuppressive or immunostimulatory properties. nih.govmdpi.com Investigating the effects of derivatized compounds on immune cell proliferation, cytokine production, and other immunological parameters could uncover new leads for the treatment of autoimmune diseases or for use as vaccine adjuvants. mdpi.com

| Compound Type | Biological Target/Activity | Key Findings | Reference(s) |

| Isoxazole-Oxazole Hybrids | Anticancer (MCF-7, A-549, A-375) | Some derivatives showed more potent activity than Adriamycin. | researchgate.net |

| Isoxazole-based VEGFR2 Inhibitors | Anticancer (VEGFR2 inhibition) | Electron-donating groups on the benzene (B151609) ring were found to be important for activity. | nih.govresearchgate.net |

| 3-Amino-5-methylisoxazole Schiff Bases | Antibacterial and Anticancer | Showed activity against various bacterial strains and human breast and gastric cancer cell lines. | tandfonline.comresearchgate.net |

| Isoxazole Derivatives | Carbonic Anhydrase Inhibition | Some derivatives showed significant inhibitory action against carbonic anhydrase. | nih.govacs.org |

Rational Design of Next-Generation Derivatized Compounds with Tuned Research Profiles

The insights gained from computational modeling and in vitro biological testing will pave the way for the rational design of next-generation N-Benzylidene-5-methylisoxazol-3-amine derivatives with optimized properties. nih.govresearchgate.netnih.gov This involves a cyclic process of designing, synthesizing, and testing new compounds based on established structure-activity relationships (SAR).

The core structure of N-Benzylidene-5-methylisoxazol-3-amine offers several points for modification:

Substitution on the Benzylidene Ring: The electronic and steric properties of the benzylidene ring can be systematically varied by introducing different substituents (e.g., electron-donating, electron-withdrawing, halogens, heterocyclic rings). This will allow for the fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Modification of the Imine Linker: The C=N double bond can be reduced to an amine or modified to other functional groups to explore the impact on biological activity and stability.

Alterations to the Isoxazole Ring: While the 5-methylisoxazol-3-amine core is a good starting point, modifications such as changing the substituent at the 5-position or exploring other isoxazole isomers could lead to new compounds with improved activity profiles.

By combining the information from QSAR studies, molecular docking, and experimental screening, it will be possible to design and synthesize novel derivatives with enhanced potency, selectivity, and drug-like properties. nih.gov

Expansion of Applications in Emerging Areas of Materials Science

Beyond their biological applications, isoxazole-containing compounds are gaining attention in the field of materials science. mdpi.com The unique electronic and photophysical properties of the isoxazole ring make it a valuable component in the design of functional organic materials.

Fluorescent Materials and Sensors: Some isoxazole derivatives exhibit fluorescence, and their emission properties can be tuned by chemical modification. nih.govnih.gov This opens up possibilities for their use as fluorescent probes for bioimaging or as chemosensors for the detection of metal ions. rsc.orgmaynoothuniversity.ieresearchgate.net For instance, the introduction of a fluorine atom into a 3,5-diarylisoxazole scaffold has been shown to increase fluorescence intensity. nih.gov

Organic Electronics: The electron-rich nature of the isoxazole ring suggests its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com Isoxazole derivatives have been investigated as components of organic semiconductors. worldscientific.comresearchgate.netacs.org Future research could focus on synthesizing novel N-Benzylidene-5-methylisoxazol-3-amine derivatives with extended π-conjugation and evaluating their charge transport properties and performance in electronic devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzylidene-5-methylisoxazol-3-amine and its derivatives?

- Methodology :

-

Condensation reactions : Reacting 5-methylisoxazol-3-amine with substituted benzaldehydes under acidic or basic conditions. For example, derivatives like N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine are synthesized via Schiff base formation .

-

Multi-component reactions : Utilize 1,3-diketones and amines in ethanol to form biphenyl derivatives (e.g., N-Benzyl-5-(5-phenylisoxazol-3-yl)-[1,1’-biphenyl]-3-amine) .

-

Rearrangement reactions : Base-induced rearrangements of isoxazolone precursors (e.g., using triethylamine to generate imidazo-fused heterocycles) .

- Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For example, dichloromethane (DCM) and triethylamine are common for acetylation steps .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Key Techniques :

Q. What safety protocols are critical during synthesis?

- Hazard Analysis : Conduct risk assessments for reagents (e.g., acetyl chloride, dichloromethane) and intermediates. For example, N-(pivaloyloxy)benzamide derivatives require ventilation due to mutagenicity risks .

- Handling : Use personal protective equipment (PPE) and fume hoods. Storage of thermally unstable compounds (e.g., DSC-monitored decomposition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Case Study : Conflicting NMR signals may arise from tautomerism or impurities. Cross-validate with X-ray data (e.g., N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine’s Cl1–C4 bond angle of 119.90° confirms substituent positioning ).

- Statistical Refinement : Use SHELXL for high-resolution crystallographic refinement to resolve ambiguous electron density .

Q. How to design experiments to study base-induced rearrangements of isoxazolone derivatives?

- Experimental Setup :

- React 3-arylaminoisoxazol-5(2H)-ones with triethylamine in anhydrous DCM .

- Trap intermediates (e.g., imidazo[1,2-a]pyridines) via quenching at controlled pH.

Q. What computational methods complement experimental studies of N-Benzylidene-5-methylisoxazol-3-amine derivatives?

- Density Functional Theory (DFT) : Predict electronic properties (HOMO-LUMO gaps) and optimize geometries for comparison with crystallographic data .

- Molecular Docking : Screen derivatives for bioactivity (e.g., antitumor targets like kinase enzymes) using AutoDock Vina .

Q. How does crystallographic data inform structure-activity relationships (SAR) in biological studies?

- Example : The triclinic crystal system of N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine (cell parameters a = 6.5772 Å, b = 9.1246 Å) reveals planar conformations critical for π-π stacking in protein binding .

- SAR Design : Modify substituents (e.g., electron-withdrawing Cl or CH₃ groups) to enhance solubility or target affinity .

Q. What strategies optimize yields in multi-component reactions for isoxazole derivatives?

- Parameter Screening :

| Variable | Optimal Condition | Impact |

|---|---|---|

| Solvent | Ethanol | Higher polarity improves amine reactivity |

| Catalyst | None (thermal) | Avoids side reactions in N-Benzyl-5-(5-phenyloxazol-2-yl)-biphenyl-3-amine synthesis |

| Temperature | 80°C | Accelerates cyclization without decomposition |

- Scale-Up : Use Schlenk lines for air-sensitive steps (e.g., acetyl chloride additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.